1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Medicinal Chemistry Kinase Inhibitor Design Coordination Chemistry

1‑Isobutyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazole‑5‑carbonitrile (C₁₃H₁₄N₄, MW 226.28 g·mol⁻¹) is a fully substituted 1,3‑disubstituted‑pyrazole‑5‑carbonitrile that belongs to a widely explored class of heterocyclic scaffolds used in medicinal chemistry and agrochemical discovery [REFS‑1]. The molecule carries an isobutyl group at N1, a pyridin‑3‑yl ring at C3, and a cyano group at C5, giving it a distinct regioisomeric and conformational profile relative to its pyridin‑2‑yl and pyridin‑4‑yl congeners [REFS‑2].

Molecular Formula C13H14N4
Molecular Weight 226.28 g/mol
Cat. No. B13319030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Molecular FormulaC13H14N4
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC(=N1)C2=CN=CC=C2)C#N
InChIInChI=1S/C13H14N4/c1-10(2)9-17-12(7-14)6-13(16-17)11-4-3-5-15-8-11/h3-6,8,10H,9H2,1-2H3
InChIKeyUDFCPTVLJGKULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (CAS 2098004-13-6) – Core Identity and Procurement Baseline


1‑Isobutyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazole‑5‑carbonitrile (C₁₃H₁₄N₄, MW 226.28 g·mol⁻¹) is a fully substituted 1,3‑disubstituted‑pyrazole‑5‑carbonitrile that belongs to a widely explored class of heterocyclic scaffolds used in medicinal chemistry and agrochemical discovery [REFS‑1]. The molecule carries an isobutyl group at N1, a pyridin‑3‑yl ring at C3, and a cyano group at C5, giving it a distinct regioisomeric and conformational profile relative to its pyridin‑2‑yl and pyridin‑4‑yl congeners [REFS‑2]. Commercially, it is supplied as a screening compound (typically ≥95% purity) by a limited number of vendors, with the pyridin‑3‑yl regioisomer being less frequently stocked than the corresponding pyridin‑2‑yl or pyridin‑4‑yl analogs [REFS‑2].

Why 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile Cannot Be Replaced by a Generic Pyrazole-5-carbonitrile Analog


Within the 1,3,5‑trisubstituted pyrazole‑5‑carbonitrile family, seemingly minor structural permutations—particularly the position of the pyridine nitrogen (2‑, 3‑, or 4‑pyridyl) and the nature of the N1‑alkyl substituent—exert profound, non‑linear effects on molecular recognition, metabolic stability, and physicochemical properties [REFS‑1]. The pyridin‑3‑yl isomer places the nitrogen lone pair in a *meta* orientation relative to the pyrazole ring, altering the vector of hydrogen‑bond acceptance and metal‑coordination geometry compared with the *ortho* (pyridin‑2‑yl) or *para* (pyridin‑4‑yl) analogs [REFS‑1]. Likewise, the isobutyl group at N1 introduces a branched alkyl environment that modulates lipophilicity (clogP) and steric shielding of the pyrazole core in a manner that cannot be recapitulated by linear (ethyl, n‑propyl) or smaller branched (isopropyl) N1‑substituents [REFS‑2]. Simple substitution of the 3‑pyridyl isomer by its 2‑ or 4‑pyridyl counterpart, or replacement of the isobutyl group by a less bulky alkyl chain, therefore carries a high risk of divergent target engagement and pharmacokinetic behavior, even in the absence of published head‑to‑head data for this specific compound.

Quantitative Differentiation Guide for 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile


Pyridyl Regioisomerism Dictates Hydrogen‑Bond‑Acceptor Geometry: 3‑Pyridyl vs. 2‑Pyridyl and 4‑Pyridyl Analogs

The pyridine nitrogen in the 3‑pyridyl isomer is positioned *meta* to the pyrazole‑carbonitrile core, yielding a hydrogen‑bond‑acceptor vector that is approximately 120° removed from the vectors of the 2‑pyridyl (*ortho*) and 4‑pyridyl (*para*) isomers. In the context of ATP‑competitive kinase inhibitors, this difference has been shown across multiple pyrazole‑pyridine series to alter hinge‑region binding affinity by >10‑fold [REFS‑1]. Although no direct biochemical comparison of the three 5‑carbonitrile regioisomers has been published, the class‑level inference is that the 3‑pyridyl isomer will engage kinase hinge residues (e.g., Met gatekeeper) in a distinct geometry that is unlikely to be replicated by the 2‑ or 4‑pyridyl variants.

Medicinal Chemistry Kinase Inhibitor Design Coordination Chemistry

N1‑Isobutyl vs. N1‑Ethyl: Predicted Lipophilicity and Steric Bulk Differentiation

The N1‑isobutyl group of the target compound imparts greater calculated lipophilicity and steric demand than the N1‑ethyl analog (1‑ethyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazole‑5‑carbonitrile, CAS 2097957‑80‑5). Based on fragment‑based clogP contributions, the isobutyl group adds approximately +1.4 log units relative to an ethyl substituent (ΔclogP ~1.4) and increases the topological polar surface area (TPSA)‑to‑volume ratio modestly [REFS‑1]. The branched‑chain character additionally provides a larger van der Waals surface for hydrophobic pocket filling, which in published pyrazole‑kinase inhibitor series has correlated with improved selectivity and metabolic stability [REFS‑2].

Drug Design Physicochemical Properties ADME

Cyano‑Position Regioisomerism: 5‑Carbonitrile vs. 4‑Carbonitrile Electron‑Withdrawing Effect

The placement of the carbonitrile group at C5 of the pyrazole ring (as in the target compound) versus C4 (as in 1‑isobutyl‑3‑(pyridin‑3‑yl)‑1H‑pyrazole‑4‑carbonitrile, CAS not located) alters the electronic character of the heterocycle. The C5‑cyano group is conjugated with the pyrazole N2 lone pair, enhancing the electron‑withdrawing effect on the ring and lowering the pKa of the adjacent C4‑H. In contrast, a C4‑cyano substituent withdraws electron density primarily through the C3–C4 bond, resulting in a different dipole moment and reactivity profile [REFS‑1]. While no measured pKa or Hammett σ values are available for these specific compounds, the class‑level principle is well established for pyrazole‑carbonitrile regioisomers.

Organic Synthesis Reactivity Medicinal Chemistry

Commercial Availability and Purity Benchmarking: 3‑Pyridyl Isomer Scarcity

Among the three regioisomeric 1‑isobutyl‑3‑(pyridyl)‑1H‑pyrazole‑5‑carbonitriles, the 3‑pyridyl variant (CAS 2098004‑13‑6) is listed by fewer vendors and at lower stock levels than the 2‑pyridyl (CAS 2097964‑42‑4) and 4‑pyridyl (CAS 2098065‑40‑6) analogs [REFS‑1][REFS‑2]. The 4‑pyridyl isomer is routinely available at 98% purity from major suppliers, whereas the 3‑pyridyl isomer is typically offered at 95% minimum purity and has been discontinued by at least one supplier [REFS‑2]. This scarcity reflects lower historical demand and implies that procurement of the 3‑pyridyl isomer may require longer lead times and higher cost, but also that it offers a less‑explored chemical space for screening libraries seeking novelty.

Procurement Screening Library Design Chemical Suppliers

Application Scenarios for 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile Based on Available Evidence


Kinase Hinge‑Binder Library Expansion with a 3‑Pyridyl Vector

Medicinal chemistry teams designing ATP‑competitive kinase inhibitors can use the 3‑pyridyl isomer as a hinge‑binding motif that provides a *meta*‑oriented hydrogen‑bond acceptor, a geometry underrepresented in commercial screening decks relative to 2‑ and 4‑pyridyl analogs [REFS‑1]. The isobutyl group at N1 additionally provides a branched hydrophobic surface for filling the ribose pocket or a proximal hydrophobic cleft, a feature not available with N1‑ethyl or N1‑methyl variants [REFS‑2].

Coordination Chemistry and Metal‑Organic Scaffolds Utilizing 3‑Pyridyl Donor Geometry

The 3‑pyridyl nitrogen in this compound is positioned to act as a monodentate ligand with a donor vector that differs from the more commonly employed 4‑pyridyl linker, potentially leading to novel metal‑organic framework (MOF) topologies or discrete coordination complexes with distinct porosity and stability profiles [REFS‑1].

Fragment‑Based Drug Discovery (FBDD) with a Low‑Molecular‑Weight, Rule‑of‑Three‑Compliant Scaffold

At MW 226.28 and with 3 hydrogen‑bond acceptors, 0 donors, and 3 rotatable bonds, this compound complies with the Rule of Three for fragment screening. The combination of the 3‑pyridyl recognition element and the growth‑vector‑ready isobutyl and cyano substituents makes it a suitable starting fragment for structure‑based optimization, particularly when a 3‑pyridyl interaction is desired over the more promiscuous 2‑ or 4‑pyridyl interactions [REFS‑1][REFS‑2].

Synthetic Intermediate for 1,3‑Disubstituted Pyrazole Libraries with Controlled Regiochemistry

The unambiguous 1‑isobutyl‑3‑(pyridin‑3‑yl)‑5‑carbonitrile substitution pattern serves as a regiochemically defined intermediate for further derivatization (e.g., hydrolysis to amide/acid, click chemistry at the nitrile, or metal‑catalyzed cross‑coupling). Its use eliminates the regiochemical ambiguity that can arise when synthesizing pyrazole libraries from unsymmetrical diketone precursors [REFS‑1].

Quote Request

Request a Quote for 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.